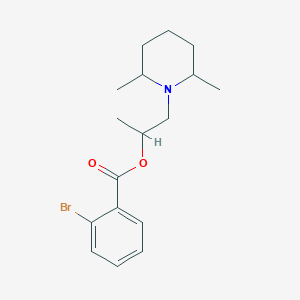

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate, also known as DMPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical drug. DMPPB is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ligand-gated ion channel that is widely distributed in the central nervous system (CNS).

作用机制

The α7 nAChR is a pentameric protein complex that consists of five subunits arranged around a central ion channel pore. Each subunit contains a large extracellular domain, a transmembrane domain, and a cytoplasmic domain. The extracellular domain binds to acetylcholine or other ligands, while the transmembrane domain forms the ion channel pore that allows cations such as Na+, K+, and Ca2+ to flow into the cell. The cytoplasmic domain interacts with various intracellular signaling proteins and enzymes.

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate binds to a specific site on the extracellular domain of the α7 nAChR, which is distinct from the orthosteric site that binds acetylcholine. This binding induces a conformational change in the receptor that stabilizes its open state and prolongs its activity. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate also enhances the binding of acetylcholine to the orthosteric site and increases the cooperativity between the subunits, which further amplifies the receptor's response to acetylcholine. Additionally, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate modulates the desensitization kinetics of the receptor by slowing down its entry into the desensitized state and facilitating its recovery from desensitization.

Biochemical and Physiological Effects

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has been shown to have various biochemical and physiological effects on the CNS, which underlie its potential therapeutic benefits. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate enhances the release of various neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function, memory, and mood regulation. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival, growth, and differentiation. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has been shown to improve cognitive performance, memory consolidation, and synaptic plasticity in various animal models of CNS disorders.

实验室实验的优点和局限性

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for the α7 nAChR, which allows for specific modulation of this receptor without affecting other nAChR subtypes or other ion channels. Another advantage is its stability and solubility in various aqueous and organic solvents, which facilitates its use in biochemical and pharmacological assays. A limitation is its relatively low bioavailability and brain penetration, which may require the use of high doses or alternative delivery methods such as intracerebroventricular injection. Another limitation is its potential off-target effects on other proteins or enzymes, which may interfere with the interpretation of the results.

未来方向

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has several potential future directions for scientific research. One direction is the optimization of its pharmacokinetic properties, such as its brain penetration, metabolic stability, and duration of action, to improve its efficacy and safety as a therapeutic drug. Another direction is the investigation of its effects on other CNS disorders or pathological conditions, such as traumatic brain injury, stroke, or neurodegenerative diseases. Another direction is the exploration of its interactions with other drugs or compounds, such as other nAChR modulators, antipsychotics, or antidepressants, which may have synergistic or antagonistic effects. Finally, another direction is the elucidation of its molecular mechanism of action, which may provide insights into the structure-function relationships of the α7 nAChR and its role in CNS function and dysfunction.

合成方法

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate involves a multi-step reaction sequence that starts with the reaction of 2-bromobenzoic acid with 1-(2,6-dimethylpiperidin-1-yl)propan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction produces the intermediate 2-bromobenzoyl-1-(2,6-dimethylpiperidin-1-yl)propan-2-ol, which is then treated with triethylamine (TEA) and benzoyl chloride to yield the final product 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate. The purity and yield of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate can be enhanced by recrystallization or chromatographic purification.

科学研究应用

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, depression, anxiety, and pain. The α7 nAChR is known to play a crucial role in cognitive function, synaptic plasticity, and neuroprotection, and its dysfunction has been implicated in the pathogenesis of these disorders. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate acts as a PAM of the α7 nAChR, which enhances the receptor's sensitivity to endogenous acetylcholine and improves its desensitization kinetics. This leads to increased neuronal excitability, neurotransmitter release, and neurotrophic factor expression, which can potentially counteract the pathological changes in the CNS.

属性

分子式 |

C17H24BrNO2 |

|---|---|

分子量 |

354.3 g/mol |

IUPAC 名称 |

1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate |

InChI |

InChI=1S/C17H24BrNO2/c1-12-7-6-8-13(2)19(12)11-14(3)21-17(20)15-9-4-5-10-16(15)18/h4-5,9-10,12-14H,6-8,11H2,1-3H3 |

InChI 键 |

NTTBMJIADQIFRG-UHFFFAOYSA-N |

SMILES |

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2Br)C |

规范 SMILES |

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2Br)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)

![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)

![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)

![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)

![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)

![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)

![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)

![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)

![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)

![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)

![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)